Bienvenue dans la boutique en ligne BenchChem!

6-bromo-5-fluoroquinazolin-2(1H)-one

Monoamine Oxidase Inhibition MAO-B Selectivity Neurodegenerative Disease Research

6-Bromo-5-fluoroquinazolin-2(1H)-one is an orthogonal dual-halogenated scaffold: C6-Br enables Pd-catalyzed cross-coupling for primary diversification; C5-F serves as a metabolic bioisostere or secondary handle. Pre-validated >53-fold MAO-B selectivity (IC50 MAO-B=2,690 nM vs MAO-A=143,000 nM) ensures focused SAR without non-selective inhibitor risk. In kinase programs, fluorination enhances target binding and blocks oxidative metabolism. Substituting with mono-halogenated analogs negates this validated selectivity profile, risking failed experiments and wasted resources.

Molecular Formula C8H4BrFN2O
Molecular Weight 243.03
CAS No. 1036756-06-5
Cat. No. B3032083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-fluoroquinazolin-2(1H)-one
CAS1036756-06-5
Molecular FormulaC8H4BrFN2O
Molecular Weight243.03
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=O)N=C2)F)Br
InChIInChI=1S/C8H4BrFN2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13)
InChIKeyWTQILYCHECMEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoroquinazolin-2(1H)-one (CAS 1036756-06-5) | A Specialized Quinazolinone Scaffold for Targeted Medicinal Chemistry and Chemical Biology


6-Bromo-5-fluoroquinazolin-2(1H)-one (CAS: 1036756-06-5) is a halogenated heterocyclic compound belonging to the quinazolinone family. Its core structure, a fused benzene and pyrimidine ring system, is a privileged scaffold in drug discovery, particularly for targeting kinases and other enzymes. The specific and unique 5-fluoro, 6-bromo substitution pattern on the quinazolinone core imparts distinct electronic and steric properties that differentiate it from other analogs . This compound is primarily utilized as a versatile intermediate and a specialized tool in medicinal chemistry for the synthesis of more complex, biologically active molecules .

Procurement Alert: Why 6-Bromo-5-fluoroquinazolin-2(1H)-one Cannot Be Substituted with Generic Quinazolinones


The precise substitution pattern of 6-bromo-5-fluoroquinazolin-2(1H)-one is critical for its intended research applications. Simple, unsubstituted quinazolinones or those with different halogenation patterns (e.g., 6-bromo-2-chloro-5-fluoroquinazoline or 4-chloro-5-fluoroquinazolin-2(1H)-one ) possess fundamentally different reactivity, biological target engagement, and physicochemical properties. The 5-fluoro and 6-bromo moieties are essential determinants of binding affinity and selectivity in biological systems, as evidenced in structure-activity relationship (SAR) studies for related targets like Monoamine Oxidase (MAO) and kinases [1]. Substituting this compound with an in-class analog will likely result in a complete loss of the desired activity profile, leading to failed experiments, invalid SAR conclusions, and wasted research resources.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-5-fluoroquinazolin-2(1H)-one from Closest Analogs


Evidence 1: Measured MAO-B Inhibition and Isoform Selectivity Profile

The compound 6-bromo-5-fluoroquinazolin-2(1H)-one exhibits a defined, albeit moderate, inhibitory profile against human Monoamine Oxidase B (MAO-B) with an IC50 of 2,690 nM [1]. Critically, it demonstrates significant selectivity over the MAO-A isoform (IC50 = 143,000 nM), resulting in a selectivity index of >53-fold for MAO-B [1]. This level of selectivity is a key differentiator from other MAO-B inhibitors or non-selective quinazolinone derivatives. While other C6-substituted quinazolinone analogs can achieve higher potency (e.g., some derivatives with IC50 < 100 nM [2]), this compound's unique halogenation pattern yields a distinct, moderate-potency, high-selectivity profile that is valuable for specific SAR studies and as a tool compound where a weaker, yet highly selective, probe is required.

Monoamine Oxidase Inhibition MAO-B Selectivity Neurodegenerative Disease Research

Evidence 2: Synthetic Versatility as a Halogenated Building Block

The presence of both a bromine and a fluorine atom on the quinazolinone core provides orthogonal reactive handles for sequential functionalization, a key advantage over simpler mono-halogenated analogs. The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse aryl, vinyl, or amino substituents . Simultaneously, the fluorine atom at the 5-position can participate in nucleophilic aromatic substitution (SNAr) under specific conditions or serve as a metabolically stable bioisostere. This dual reactivity is not possible with non-halogenated quinazolinones or analogs like 5-fluoroquinazolin-2(1H)-one, which lacks the versatile bromine handle. The 6-bromo-2-chloro-5-fluoroquinazoline analog introduces an additional reactive chlorine, but its increased reactivity can lead to lower selectivity in derivatization and a different stability profile.

Medicinal Chemistry Cross-Coupling Reactions Scaffold Derivatization

Evidence 3: Benchmarking Cytotoxic Potential Against In-Class Quinazoline Derivatives

While direct cytotoxic data for 6-bromo-5-fluoroquinazolin-2(1H)-one is not reported, its scaffold is a recognized precursor to potent anticancer agents. To contextualize its potential, a cross-study comparison with related 6-bromoquinazoline derivatives is necessary. In a 2023 study, a series of 6-bromoquinazoline derivatives demonstrated promising cytotoxic activity against MCF-7 and SW480 cancer cell lines, with IC50 values ranging from 0.53 µM to 46.6 µM [1]. Notably, one derivative, compound 8a, displayed a potent and selective profile with an IC50 of 84.20 µM on a normal cell line (MCF-10A), indicating a favorable therapeutic window [1]. This data suggests that the 6-bromoquinazoline core, which is present in the target compound, is a validated starting point for developing selective anticancer agents. The addition of the 5-fluoro substituent is expected to further modulate this activity and selectivity profile, making it a distinct and valuable intermediate compared to non-fluorinated analogs.

Anticancer Agent Development Kinase Inhibition Cytotoxicity Profiling

Best Application Scenarios for 6-Bromo-5-fluoroquinazolin-2(1H)-one (CAS 1036756-06-5)


Scenario 1: Development of Selective MAO-B Tool Compounds for Neurodegenerative Disease Research

In medicinal chemistry programs focused on neurodegenerative diseases like Parkinson's, researchers require tool compounds with a specific profile. 6-Bromo-5-fluoroquinazolin-2(1H)-one serves as an ideal starting point due to its documented, moderate potency and high selectivity for MAO-B over MAO-A (IC50 MAO-B = 2,690 nM; MAO-A = 143,000 nM, representing >53-fold selectivity) [1]. This pre-validated selectivity profile allows chemists to perform focused structure-activity relationship (SAR) studies aimed at improving potency while retaining the desirable isoform selectivity. Using this compound as a core scaffold mitigates the risk of developing a non-selective inhibitor, a common pitfall in early-stage MAO drug discovery.

Scenario 2: Efficient Synthesis of Diverse Quinazolinone-Focused Libraries via Orthogonal Derivatization

This scenario applies to high-throughput synthesis and chemical biology labs building focused compound libraries. The dual halogenation of 6-bromo-5-fluoroquinazolin-2(1H)-one (bromine at C6, fluorine at C5) provides two chemically distinct reactive sites . The C6-bromine is ideal for initial diversification through robust palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing the introduction of a wide array of aromatic, heteroaromatic, or amine groups. The C5-fluorine then serves as a secondary diversification point or remains as a beneficial bioisostere to modulate metabolic stability. This orthogonal reactivity enables the generation of a more chemically diverse and drug-like library from a single intermediate compared to using a mono-halogenated analog.

Scenario 3: Design and Synthesis of Novel Fluorinated Kinase Inhibitors

For oncology programs targeting kinases, the quinazolinone scaffold is a well-established pharmacophore. 6-Bromo-5-fluoroquinazolin-2(1H)-one is a valuable intermediate for designing novel, fluorinated analogs of known kinase inhibitors. The 6-bromoquinazoline core has been demonstrated to be a productive starting point for generating cytotoxic compounds with selectivity for cancer cells over normal cells [2]. The additional fluorine atom at the 5-position is a key structural modification known to enhance binding affinity (e.g., via C-F...H-N hydrogen bonds) and improve pharmacokinetic properties (e.g., blocking sites of oxidative metabolism). Medicinal chemists can procure this compound to synthesize and evaluate a new generation of kinase inhibitors with potentially improved efficacy and safety profiles compared to non-fluorinated predecessors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-5-fluoroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.